molecular formula C11H9ClN2O B8378304 2-(4-Chlorophenyl)-4-methoxypyrimidine

2-(4-Chlorophenyl)-4-methoxypyrimidine

Cat. No.: B8378304
M. Wt: 220.65 g/mol
InChI Key: QLWRMYMKKBEPOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-4-methoxypyrimidine is a heterocyclic aromatic compound featuring a pyrimidine core substituted with a 4-chlorophenyl group at position 2 and a methoxy group at position 3. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural versatility and biological relevance. This compound serves as a key intermediate in synthesizing complex molecules, such as pyrrolo-thiazolo-pyrimidine hybrids, via reactions with aminopyridine derivatives under reflux conditions in polar aprotic solvents like DMF . Its methoxy and chlorophenyl substituents contribute to electron-donating and electron-withdrawing effects, respectively, influencing reactivity and interaction with biological targets.

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-methoxypyrimidine

InChI

InChI=1S/C11H9ClN2O/c1-15-10-6-7-13-11(14-10)8-2-4-9(12)5-3-8/h2-7H,1H3

InChI Key

QLWRMYMKKBEPOS-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Key Properties/Activities References
This compound 4-methoxy, 2-(4-chlorophenyl) Intermediate for fused heterocycles; aromatic
4,6-Dichloro-5-methoxypyrimidine 4,6-dichloro, 5-methoxy Crystalline solid with Cl···N interactions (3.09 Å)
1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione Dihydro core, thione, trimethyl groups Antibacterial, antitumor, calcium channel blocker
2-[(4-Chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one Sulfanyl, thieno-fused ring Potential kinase inhibitor (structural analogy)
4-Chloro-5-fluoro-2-methoxymethyl-pyrimidine 4-chloro, 5-fluoro, 2-methoxymethyl Enhanced lipophilicity for CNS drug candidates

Physicochemical Properties

Table 2: Physicochemical Comparison

Property This compound 4,6-Dichloro-5-methoxypyrimidine 1-(4-Chlorophenyl)-4,4,6-trimethyl-dihydropyrimidine
Molecular Weight ~235.7 g/mol ~195.0 g/mol ~266.8 g/mol
Solubility Moderate in DMF, low in water Low in water, high crystallinity Low in water, soluble in methanol
Electron Effects Mixed (EWG + EDG) Strongly electron-withdrawing Electron-deficient thione group
Thermal Stability Stable under reflux High (m.p. 313–315 K) Decomposes at >473 K

Key Research Findings

Synthetic Versatility : The chlorophenyl and methoxy groups in This compound enable regioselective functionalization, as demonstrated in the synthesis of triazole-linked hybrids .

Biological Activity : Dihydro derivatives (e.g., ) show superior antibacterial activity (MIC: 8–16 µg/mL) compared to aromatic pyrimidines, likely due to enhanced membrane permeability.

Crystal Engineering : Halogen bonding in 4,6-Dichloro-5-methoxypyrimidine stabilizes its crystal lattice, offering insights into solid-state drug formulation .

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